molecular formula C22H24N4O3 B264953 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one

6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one

Cat. No. B264953
M. Wt: 392.5 g/mol
InChI Key: COWAYXZRKXOLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one, also known as MPMP, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one acts as a small molecule inhibitor of protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). By inhibiting these kinases, 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one disrupts cell signaling pathways and inhibits cell proliferation. 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one also inhibits the activity of phosphodiesterase (PDE) enzymes, which are involved in the degradation of cyclic nucleotides such as cAMP and cGMP. This leads to an increase in intracellular levels of these cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, anti-inflammatory activity, and improvement of cognitive function. 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one has also been found to have antioxidant properties and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one has several advantages for lab experiments, including its high potency and selectivity for protein kinases and PDE enzymes. However, 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one also has some limitations, such as its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one, including its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to investigate the safety and efficacy of 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one in animal models and clinical trials. In addition, the development of more potent and selective 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one analogs could lead to improved therapeutic outcomes. Finally, the elucidation of the crystal structure of 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one in complex with its target enzymes could provide valuable insights into its mechanism of action and aid in the design of more potent inhibitors.

Synthesis Methods

The synthesis of 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one involves the reaction of 2-amino-6-(2-methoxyphenyl)pyrimidin-4(3H)-one with 4-(4-methoxyphenyl)piperazine in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one in high yield and purity.

Scientific Research Applications

6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one

InChI

InChI=1S/C22H24N4O3/c1-28-17-9-7-16(8-10-17)25-11-13-26(14-12-25)22-23-19(15-21(27)24-22)18-5-3-4-6-20(18)29-2/h3-10,15H,11-14H2,1-2H3,(H,23,24,27)

InChI Key

COWAYXZRKXOLJQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C=C(N3)C4=CC=CC=C4OC

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C=C(N3)C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C=C(N3)C4=CC=CC=C4OC

Origin of Product

United States

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